molecular formula C5H7NO2 B057204 2,4-Piperidinedione CAS No. 50607-30-2

2,4-Piperidinedione

Cat. No. B057204
CAS RN: 50607-30-2
M. Wt: 113.11 g/mol
InChI Key: RDNZDMDLRIQQAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-piperidinedione derivatives often involves innovative strategies to construct the piperidine ring while introducing functional groups at specific locations. A notable method includes a two-step, formal [4+2] synthesis via gold catalysis, efficiently generating synthetically valuable piperidin-4-ones from secondary amines without the need for purifying tertiary amine intermediates. This process demonstrates moderate to excellent diastereoselectivities and showcases its potential in alkaloid synthesis (Cui, Peng, & Zhang, 2009).

Molecular Structure Analysis

Understanding the molecular structure of 2,4-piperidinedione derivatives is crucial for their application in drug discovery and other chemical syntheses. For instance, the structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was elucidated through various techniques, revealing that the molecule is not planar and that the crystal structure is stabilized by van der Waals and dipole-dipole forces (Zhang, Wen, Tang, & Li, 2007).

Chemical Reactions and Properties

2,4-Piperidinedione and its derivatives participate in a variety of chemical reactions, underpinning their versatility in organic synthesis. For example, the reactivity of 2,4-piperidinedione-3-carboxylic acid ester has been explored, demonstrating its utility in the preparation of compounds with pharmacological interest, such as emetine-like antiepileptic and herbicide agents (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

Physical Properties Analysis

The physical properties of 2,4-piperidinedione derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. The crystal and molecular structure of specific derivatives provide insights into their stability and reactivity, which are critical for designing synthesis routes and for their incorporation into larger molecules (Khan, Ibrar, Lal, Altaf, & White, 2013).

Chemical Properties Analysis

The chemical properties of 2,4-piperidinedione, including its reactivity in various chemical environments and its ability to form bonds with other atoms or molecules, make it a valuable scaffold in synthetic chemistry. Its utility in constructing complex molecular architectures is demonstrated through diverse synthetic strategies, such as the diastereoselective synthesis of 2,4-disubstituted piperidines, offering platforms for drug discovery with easily modified points of diversity (Watson, Jiang, & Scott, 2000).

Scientific Research Applications

One area where “2,4-Piperidinedione” and its derivatives might be used is in the synthesis of pharmaceuticals . Piperidines, which include “2,4-Piperidinedione”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

“2,4-Piperidinedione” and its derivatives have potential applications in modern drug development and natural product synthesis . The synthesis of piperidine-2,4-dione-type azaheterocycles has been a subject of recent research . Two main groups of methods have been reported for the preparation of structurally diverse compounds in both racemic and enantiopure forms . These methods include traditional carbonyl compound transformations and novel anionic enolate rearrangements .

Due to the specific structure and appropriate reactivity profiles of dione-type molecules, they are a convenient modern platform for the construction of functionalized piperidine-type systems possessing high synthetic and medicinal potential . This potential is successfully realized by the creation of highly active pharmaceutically relevant compounds and the synthesis of natural products .

Safety And Hazards

2,4-Piperidinedione may cause respiratory irritation, serious eye irritation, an allergic skin reaction, skin irritation, and it is harmful if swallowed . Personal protective equipment should be used, dust formation and breathing vapours, mist or gas should be avoided, and adequate ventilation should be ensured .

Future Directions

While specific future directions for 2,4-Piperidinedione are not detailed in the search results, it’s known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNZDMDLRIQQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447085
Record name 2,4-Piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Piperidinedione

CAS RN

50607-30-2
Record name 2,4-Piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Piperidinedione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
S Ibenmoussa, O Chavignon, JC Teulade… - Heterocyclic …, 1998 - degruyter.com
PREPARATION AND REACTIVITY OF 1-BKNZYL-2 , 4-PIPKRIDINEDIONK-3-CARBOXYLIC ACID DERIVATIVES Samir Ibenmouss^,1 Olivier Chavignon, Page 1 PREPARATION AND …
Number of citations: 16 www.degruyter.com
K Asahi, H Nishino - Heterocyclic Communications, 2005 - degruyter.com
The reaction of 1, 1-disubstituted ethenes with 2, 4-piperidinediones in the presence of a catalytic amount of manganese (lll) acetate was carried out in acetic acid at room temperature …
Number of citations: 17 www.degruyter.com
K Asahi, H Nishino - Tetrahedron, 2005 - Elsevier
The manganese(III)-catalyzed aerobic oxidation of 2,4-piperidinediones was performed in the presence of alkenes at room temperature, producing 1-hydroxy-8-aza-2,3-dioxabicyclo[4.4.…
Number of citations: 41 www.sciencedirect.com
CMJ Mutsaers, WPM Nijssen, FA Vollenbroek… - J. Vac. Sci …, 1992 - researchgate.net
A deep ultraviolet photoresist based on 1, 1'(dodecamethylene) bis (3-diazo-2, 4-piperidinedione) and poly (3-methyl-4-hydroxystyrene) can be esterified at room temperature if the …
Number of citations: 0 www.researchgate.net
CMJ Mutsaers, WPM Nijssen, FA Vollenbroek… - Journal of Vacuum …, 1992 - pubs.aip.org
A deep ultraviolet photoresist based on 1,1′(dodecamethylene)bis(3‐diazo‐2,4‐piperidinedione) and poly(3‐methyl‐4‐hydroxystyrene) can be esterified at room temperature if the …
Number of citations: 2 pubs.aip.org
R Oda, S Takashima, M Okano - Bulletin of the Chemical Society of …, 1962 - journal.csj.jp
The type 1 reaction including the reaction of diketene with ketones1), carbodiimides2) and enamines3), and the formation of dimeric dehydroacetic acid4) are already known, but …
Number of citations: 9 www.journal.csj.jp
A Artelska, M Rola, M Rostkowski, M Pięta… - International Journal of …, 2021 - mdpi.com
Azanone (HNO) is an elusive electrophilic reactive nitrogen species of growing pharmacological and biological significance. Here, we present a comparative kinetic study of HNO …
Number of citations: 5 www.mdpi.com
PR Datta, MJ Nelson - Toxicology and Applied Pharmacology, 1968 - Elsevier
A daily intake of 0.04–0.10 mg of dichlorodiphenyltrichloroethane (DDT; 1,1,1-trichloro-2,2-bis (p-chlorophenyl)ethane), levels which are within the daily dietary intake of humans, by …
Number of citations: 31 www.sciencedirect.com
BC Rudy, BZ Senkowski - Analytical Profiles of Drug Substances, 1973 - Elsevier
Publisher Summary Methyprylon is 3,3-diethyl-5-methyl-2,4-piperidinedione. Methyprylon occurs as a white to nearly white crystalline powder. It has a slight characteristic odor. …
Number of citations: 2 www.sciencedirect.com
R Kawęcki - Tetrahedron, 2001 - Elsevier
The vinylogous Mannich reaction of sulfinimines with dienolates was investigated. Lithium and trimethylsilyl enolates of ethyl 3-ethoxycrotonate reacted with enantiopure 10-…
Number of citations: 35 www.sciencedirect.com

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